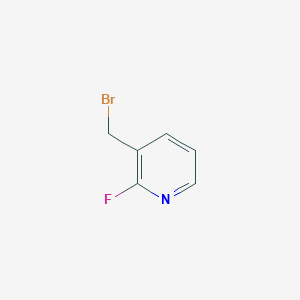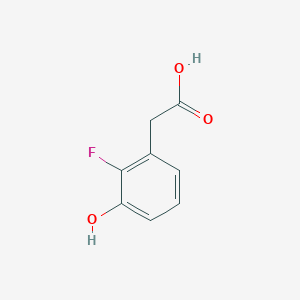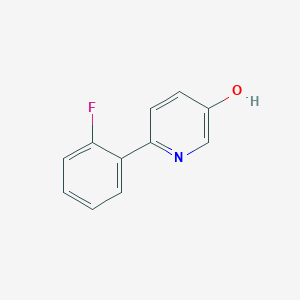
6-(2-Fluorophenyl)pyridin-3-ol
説明
科学的研究の応用
OLEDs and Photophysical Properties
Research on derivatives of 6-(2-Fluorophenyl)pyridin-3-ol, such as complexes bearing ligands related to this compound, has demonstrated significant applications in OLEDs. For instance, Cho et al. (2010) synthesized ligands by attaching a carbazolyl group to the pyridine, resulting in Ir(III) complexes with improved solubility and emission properties suitable for green-emitting OLEDs with high efficiency and brightness (Cho et al., 2010). Liao et al. (2018) further developed diiridium complexes with bridging pyrazolates, based on functional 2‐pyrazolyl‐6‐phenyl pyridine chelates, which exhibited superior performance in OLEDs due to their stable and efficient emission characteristics (Liao et al., 2018).
Catalysis and Chemical Synthesis
In catalysis, Crosby et al. (2009) reported on the activation of C-H bonds by a Pt(II) complex with a ligand featuring a 4-fluorophenyl group, illustrating the delicate balance between sp2 and sp3 C-H bond activation and highlighting potential applications in the synthesis of cyclometalated complexes (Crosby et al., 2009).
Molecular Sensors
Compounds related to 6-(2-Fluorophenyl)pyridin-3-ol have been explored as molecular sensors. Yang et al. (2013) designed and synthesized a heteroatom-containing organic fluorophore demonstrating aggregation-induced emission (AIE) and reversible fluorescence switching in response to pH changes, showcasing the potential of such compounds in developing fluorescent pH sensors (Yang et al., 2013).
Material Science
In material science, the structural and electronic properties of 6-(2-Fluorophenyl)pyridin-3-ol derivatives have been leveraged to develop advanced materials. For example, Xie et al. (2010) synthesized asymmetric 2,6-bis(arylimino)pyridines with alkyl and halogen substituents, demonstrating their high activity and selectivity in ethylene oligomerization, which could be tuned by the synergism of steric and electronic effects (Xie et al., 2010).
Safety And Hazards
特性
IUPAC Name |
6-(2-fluorophenyl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c12-10-4-2-1-3-9(10)11-6-5-8(14)7-13-11/h1-7,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPOGXMMTHAGIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=C2)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10630978 | |
| Record name | 6-(2-Fluorophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Fluorophenyl)pyridin-3-ol | |
CAS RN |
859538-49-1 | |
| Record name | 6-(2-Fluorophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

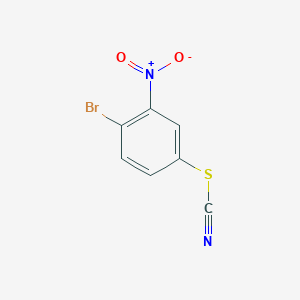
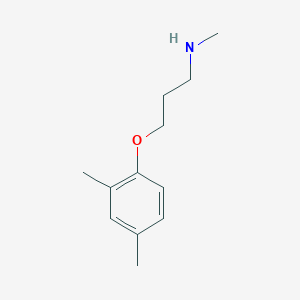
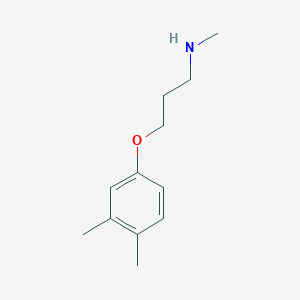

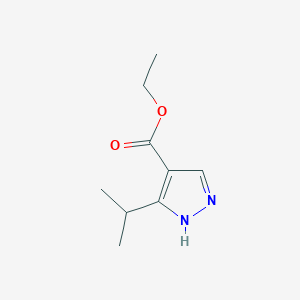


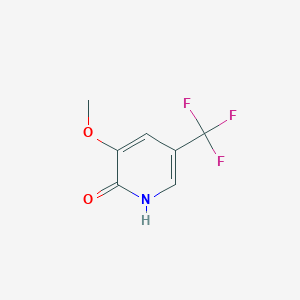
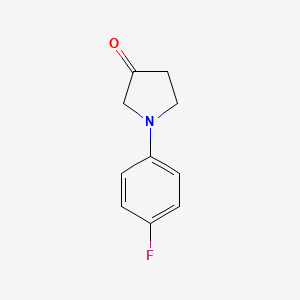
![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride](/img/structure/B1344714.png)


